Journal Name:Nature Chemical Biology
Journal ISSN:1552-4450
IF:16.174
Journal Website:http://www.nature.com/nchembio/index.html
Year of Origin:2005
Publisher:Nature Publishing Group
Number of Articles Per Year:136
Publishing Cycle:Monthly
OA or Not:Not
Nature Chemical Biology ( IF 16.174 ) Pub Date: 2023-02-01 , DOI:
10.1080/00401706.2022.2163832
Published in Technometrics (Vol. 65, No. 1, 2023)
Nature Chemical Biology ( IF 16.174 ) Pub Date: 2023-06-27 , DOI:
10.1080/00401706.2023.2216246
AbstractThe minimum covariance determinant (MCD) estimator is ubiquitous in multivariate analysis, the critical step of which is to select a subset of a given size with the lowest sample covariance determinant. The concentration step (C-step) is a common tool for subset-seeking; however, it becomes computationally demanding for high-dimensional data. To alleviate the challenge, we propose a depth-based algorithm, termed as FDB, which replaces the optimal subset with the trimmed region induced by statistical depth. We show that the depth-based region is consistent with the MCD-based subset under a specific class of depth notions, for instance, the projection depth. With the two suggested depths, the FDB estimator is not only computationally more efficient but also reaches the same level of robustness as the MCD estimator. Extensive simulation studies are conducted to assess the empirical performance of our estimators. We also validate the computational efficiency and robustness of our estimators under several typical tasks such as principal component analysis, linear discriminant analysis, image denoise and outlier detection on real-life datasets. An R package FDB and additional results are available in the supplementary materials.
Nature Chemical Biology ( IF 16.174 ) Pub Date: 2022-11-08 , DOI:
10.1080/00401706.2022.2124307
ABSTRACTHigh-dimensional data has become popular due to the easy accessibility of sensors in modern industrial applications. However, one specific challenge is that it is often not easy to obtain complete measurements due to limited sensing powers and resource constraints. Furthermore, distinct failure patterns may exist in the systems, and it is necessary to identify the true failure pattern. This work focuses on the online adaptive monitoring of high-dimensional data in resource-constrained environments with multiple potential failure modes. To achieve this, we propose to apply the Shiryaev–Roberts procedure on the failure mode level and use the multi-arm bandit to balance the exploration and exploitation. We further discuss the theoretical property of the proposed algorithm to show that the proposed method can correctly isolate the failure mode. Finally, extensive simulations and two case studies demonstrate that the change point detection performance and the failure mode isolation accuracy can be greatly improved.
Nature Chemical Biology ( IF 16.174 ) Pub Date: 2022-11-08 , DOI:
10.1080/00401706.2022.2124309
AbstractOnline experiments are the gold standard for evaluating impact on user experience and accelerating innovation in software. However, since experiments are typically limited in duration, observed treatment effects are not always stable, sometimes revealing increasing or decreasing patterns over time. There are multiple causes for a treatment effect to change over time. In this article, we focus on a particular cause, user-learning, which is primarily associated with novelty or primacy. Novelty describes the desire to use new technology that tends to diminish over time. Primacy describes the growing engagement with technology as a result of adoption of the innovation. Estimating user-learning is critical because it holds experimentation responsible for trustworthiness, empowers organizations to make better decisions by providing a long-term view of expected impact, and prevents user dissatisfaction. In this article, we propose an observational approach, based on difference-in-differences technique to estimate user-learning at scale. We use this approach to test and estimate user-learning in many experiments at Microsoft. We compare our approach with the existing experimental method to show its benefits in terms of ease of use and higher statistical power, and to discuss its limitation in presence of other forms of treatment interaction with time.
Nature Chemical Biology ( IF 16.174 ) Pub Date: 2023-04-10 , DOI:
10.1080/00401706.2023.2201336
AbstractWe consider sparse Markov regime-switching vector autoregressive (MSVAR) models in which the regimes are governed by a latent homogeneous Markov chain. In practice, even for moderate values of the number of Markovian regimes and data dimension, the associated MSVAR model has a large parameter dimension compared to a typical sample size. We provide a unified penalized conditional likelihood approach for estimating sparse MSVAR models. We show that our proposed estimators are consistent and recover the sparse structure of the model. We also show that, when the number of regimes is correctly or over-specified, our method provides consistent estimation of the predictive density. We develop an efficient implementation of the method based on a modified expectation-maximization (EM) algorithm. We discuss strategies for estimation of the number of regimes. We evaluate finite-sample performance of the method via simulations, and further demonstrate its utility by analyzing a real dataset. Supplementary materials for this paper are available online.
Nature Chemical Biology ( IF 16.174 ) Pub Date: 2023-03-15 , DOI:
10.1080/00401706.2023.2190779
AbstractMotivated by a product warranty claims data set, we propose clustered coefficient regression models in a non-homogeneous Poisson process for recurrent event data. The proposed method, referred as CLUPP, can estimate the group structure and parameters simultaneously. In our proposed method, a penalized regression approach is used to identify the group structure. Numerical studies show that the proposed approach can identify the group structure well, and outperforms traditional methods such as hierarchical clustering and K-means. We also establish theoretical properties, which show that the proposed estimators can converge to true parameters in high probability. In the end, we apply our proposed methods to the product warranty claims data set, which achieve better prediction than the state-of-the-art methods. Supplementary materials for this article are available online.
Nature Chemical Biology ( IF 16.174 ) Pub Date: 2022-12-13 , DOI:
10.1080/00401706.2022.2157881
Simultaneous degradation of multiple dependent performance characteristics (PCs) is a common phenomenon for industrial products. The associated degradation modeling is of practical importance yet c...
Nature Chemical Biology ( IF 16.174 ) Pub Date: 2022-12-01 , DOI:
10.1080/00401706.2022.2142670
AbstractWe study optimal variance reduction solutions for count and ratio metrics in online controlled experiments. Our methods apply flexible machine learning tools to incorporate covariates that are independent from the treatment but have predictive power for the outcomes, and employ the cross-fitting technique to remove the bias in complex machine learning models. We establish CLT-type asymptotic inference based on our estimators under mild convergence conditions. Our procedures are optimal (efficient) for the corresponding targets as long as the machine learning estimators are consistent, without any requirement for their convergence rates. In complement to the general optimal procedure, we also derive a linear adjustment method for ratio metrics as a special case that is computationally efficient and can flexibly incorporate any pretreatment covariates. We evaluate the proposed variance reduction procedures with comprehensive simulation studies and provide practical suggestions regarding commonly adopted assumptions in computing ratio metrics. When tested on real online experiment data from LinkedIn, the proposed optimal procedure for ratio metrics can reduce up to 80% of variance compared to the standard difference-in-mean estimator and also further reduce up to 30% of variance compared to the CUPED approach by going beyond linearity and incorporating a large number of extra covariates.
Nature Chemical Biology ( IF 16.174 ) Pub Date: 2022-11-08 , DOI:
10.1080/00401706.2022.2126654
Published in Technometrics (Vol. 64, No. 4, 2022)
Nature Chemical Biology ( IF 16.174 ) Pub Date: 2022-12-02 , DOI:
10.1080/00401706.2022.2146755
AbstractA mixture of experts models the conditional density of a response variable using a mixture of regression models with covariate-dependent mixture weights. We extend the finite mixture of experts model by allowing the parameters in both the mixture components and the weights to evolve in time by following random walk processes. Inference for time-varying parameters in richly parameterized mixture of experts models is challenging. We propose a sequential Monte Carlo algorithm for online inference based on a tailored proposal distribution built on ideas from linear Bayes methods and the EM algorithm. The method gives a unified treatment for mixtures with time-varying parameters, including the special case of static parameters. We assess the properties of the method on simulated data and on industrial data where the aim is to predict software faults in a continuously upgraded large-scale software project.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物1区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.50 | 162 | Science Citation Index Science Citation Index Expanded | Not |
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